Cyclopropanedodecanoic acid
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Overview
Description
Cyclopropanedodecanoic acid is a cyclopropane-containing fatty acid with the molecular formula C15H28O2. This compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical and physical properties. Cyclopropane-containing fatty acids are relatively rare in nature and are often found in certain bacteria and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanedodecanoic acid can be synthesized through various chemical reactions. One common method involves the cyclopropanation of dodecanoic acid derivatives. This process typically uses reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to introduce the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve the large-scale cyclopropanation of fatty acid precursors. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanedodecanoic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropane ring can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can open the cyclopropane ring, leading to linear or branched-chain fatty acids.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Linear or branched-chain fatty acids.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
Cyclopropanedodecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study cyclopropane ring chemistry and its reactivity.
Biology: Investigated for its role in bacterial cell membranes and its impact on membrane fluidity.
Medicine: Explored for potential antimicrobial properties and its effects on lipid metabolism.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of bioactive compounds
Mechanism of Action
The mechanism of action of cyclopropanedodecanoic acid involves its interaction with biological membranes. The cyclopropane ring imparts rigidity to the fatty acid, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound may interact with specific molecular targets, such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanetetradecanoic acid: Another cyclopropane-containing fatty acid with a longer carbon chain.
Dihydrosterculic acid: A cyclopropane fatty acid found in certain bacteria and protozoa.
Lactobacillic acid: A cyclopropane fatty acid present in the phospholipids of Lactobacillus species
Uniqueness
Cyclopropanedodecanoic acid is unique due to its specific carbon chain length and the presence of the cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
5617-76-5 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
12-cyclopropyldodecanoic acid |
InChI |
InChI=1S/C15H28O2/c16-15(17)11-9-7-5-3-1-2-4-6-8-10-14-12-13-14/h14H,1-13H2,(H,16,17) |
InChI Key |
IYMLTARBHHTWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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